molecular formula C19H20O4 B5652886 4-acetylphenyl (2,3,6-trimethylphenoxy)acetate

4-acetylphenyl (2,3,6-trimethylphenoxy)acetate

Cat. No. B5652886
M. Wt: 312.4 g/mol
InChI Key: HLXDWKKQIFPHBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-acetylphenyl (2,3,6-trimethylphenoxy)acetate involves various methods, including the use of copper(II) chloride-acetoxime catalysts with molecular oxygen in alcohols at ambient temperatures to produce alkoxymethylphenols from trimethylphenol (Shimizu et al., 1991). Another approach involves the condensation of phenols with β-dicarbonyl compounds and titanium tetrachloride to yield substituted o-acetylphenols in a regio-controlled manner (Chan & Brownbridge, 1981).

Molecular Structure Analysis

The structural characterization of similar compounds involves various spectroscopic techniques, including IR and NMR spectra. Crystal structure analysis through single-crystal X-ray structure analysis provides detailed information on molecular conformation and intermolecular interactions, such as hydrogen bonding and C-H···π interactions (Baolin et al., 2007).

Chemical Reactions and Properties

Compounds in this category can undergo various chemical reactions, including nitration, which leads to the formation of nitrocyclohexenones and hydroxy dinitrocyclohexenones from trimethylphenols (Chambers et al., 1985). The chlorination of dimethylphenols can also lead to chlorocyclohexadienones and other products modified at the methyl group, depending on the reaction conditions (Gordon et al., 1994).

Physical Properties Analysis

The physical properties of similar compounds can be studied through various methods, including differential scanning calorimetry (DSC) and wide-angle X-ray scattering (WAXS), to reveal phase transitions and molecular packing in the solid state (Kricheldorf et al., 1989).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be inferred from reactions like the phase transfer catalyzed polymerization of bromo-dimethylphenol, which is influenced by the reactivity of the phenol and the corresponding reactive species (Percec & Wang, 1991). The arylation of N,O-protected hydroxylamines with trimethoxyphenyl iodonium(III) acetate without the need for transition metal catalysts showcases the potential for efficient synthesis of aniline derivatives (Kikushima et al., 2022).

properties

IUPAC Name

(4-acetylphenyl) 2-(2,3,6-trimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-12-5-6-13(2)19(14(12)3)22-11-18(21)23-17-9-7-16(8-10-17)15(4)20/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXDWKKQIFPHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)OC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylphenyl 2-(2,3,6-trimethylphenoxy)acetate

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